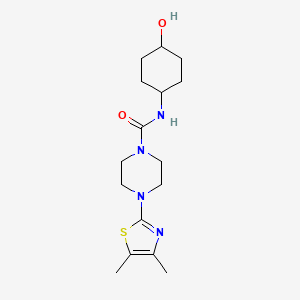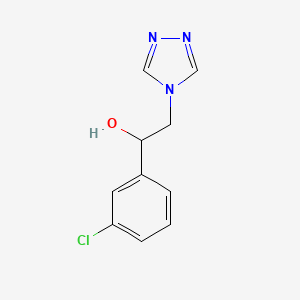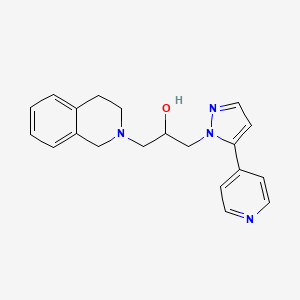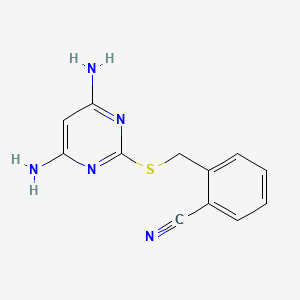![molecular formula C17H16F3NO3 B6636825 3-[2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethoxy]-4-methylbenzamide](/img/structure/B6636825.png)
3-[2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethoxy]-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethoxy]-4-methylbenzamide is a synthetic compound that has been widely studied for its potential pharmacological properties. This compound is also known by its chemical name, TAK-659, and has been the focus of numerous scientific studies to explore its mechanism of action and potential applications in various fields.
作用機序
The mechanism of action of TAK-659 is complex and involves the modulation of several signaling pathways. TAK-659 has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B cell signaling. This inhibition leads to the suppression of B cell activation and proliferation, which has potential applications in the treatment of B cell malignancies and autoimmune diseases. TAK-659 has also been shown to inhibit the activity of interleukin-2-inducible T cell kinase (ITK), which regulates T cell signaling. This inhibition leads to the suppression of T cell activation and proliferation, which has potential applications in the treatment of T cell-mediated diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects, including the inhibition of BTK and ITK activity, the suppression of B and T cell activation and proliferation, and the reduction of inflammation. These effects have potential applications in the treatment of various diseases, including cancer, autoimmune diseases, and inflammatory diseases.
実験室実験の利点と制限
The advantages of using TAK-659 in lab experiments include its high potency and specificity for BTK and ITK inhibition, its ability to modulate immune cell activity, and its potential applications in various scientific fields. The limitations of using TAK-659 in lab experiments include its limited solubility in water, its potential toxicity at high doses, and the need for further studies to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for the study of TAK-659, including:
1. Further studies to understand its mechanism of action and potential side effects.
2. Clinical trials to evaluate its safety and efficacy in the treatment of various diseases, including cancer, autoimmune diseases, and inflammatory diseases.
3. Development of new formulations to improve its solubility and bioavailability.
4. Exploration of its potential applications in other scientific fields, including neuroscience and infectious diseases.
5. Investigation of its potential use in combination with other drugs to enhance its therapeutic effects.
合成法
The synthesis of TAK-659 involves several steps, including the reaction of 4-methylbenzoyl chloride with 2-(4-trifluoromethylphenyl) ethanol to form 3-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethoxy]-4-methylbenzamide. This process has been thoroughly studied and optimized to ensure high yields and purity of the final product.
科学的研究の応用
TAK-659 has been extensively studied for its potential applications in various scientific fields, including cancer research, immunology, and inflammation. In cancer research, TAK-659 has been shown to inhibit the proliferation of cancer cells and induce apoptosis in several types of cancer, including lymphoma and leukemia. In immunology, TAK-659 has been shown to modulate the activity of immune cells, including T cells and B cells, and has potential applications in the treatment of autoimmune diseases. In inflammation research, TAK-659 has been shown to reduce inflammation and improve symptoms in animal models of inflammatory diseases.
特性
IUPAC Name |
3-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethoxy]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO3/c1-10-2-3-12(16(21)23)8-15(10)24-9-14(22)11-4-6-13(7-5-11)17(18,19)20/h2-8,14,22H,9H2,1H3,(H2,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCSLOJSEJKUSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N)OCC(C2=CC=C(C=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethoxy]-4-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-[(2-Ethoxyphenyl)methylamino]pyridin-2-yl]oxyethanol](/img/structure/B6636750.png)

![2-[(2-Hydroxycyclopentyl)methyl-methylamino]propanamide](/img/structure/B6636760.png)
![1-(4-Hydroxycyclohexyl)-3-[2-(3-methylpyridin-4-yl)ethyl]urea](/img/structure/B6636767.png)
![1-[(3,5-diethyl-1-methylpyrazol-4-yl)methyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6636775.png)

![2-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-5-pyridin-2-ylbenzamide](/img/structure/B6636784.png)
![1-Pyrazol-1-yl-3-[3-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B6636805.png)


![2-[3-(Dimethylamino)phenoxy]-1-(4-fluorophenyl)ethanol](/img/structure/B6636817.png)


![1-[(1-Ethylcyclobutyl)methyl]-2-methyl-3-prop-2-ynylguanidine;hydroiodide](/img/structure/B6636856.png)